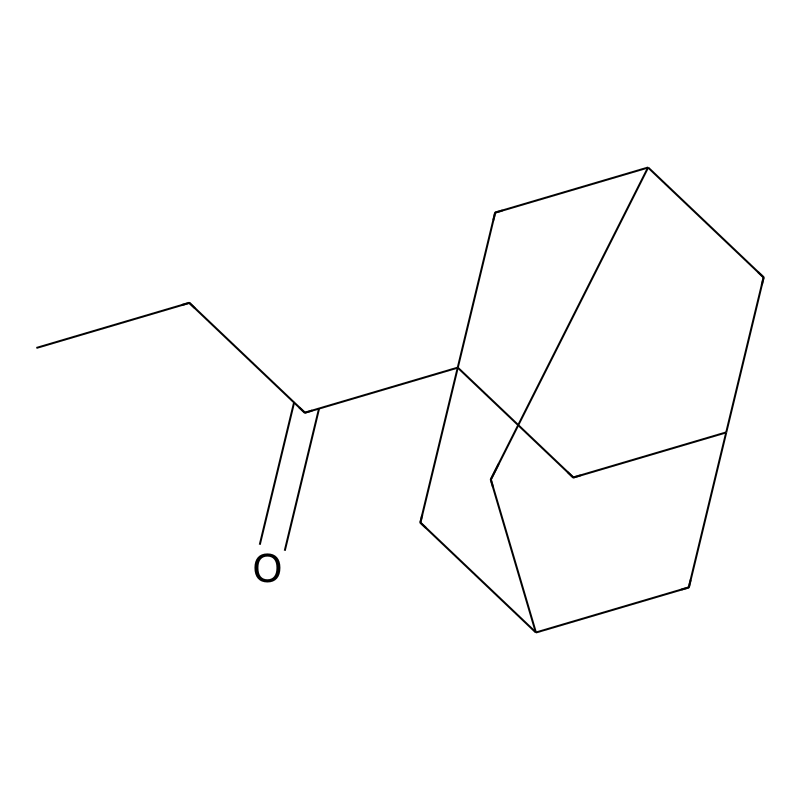

1-(1-Adamantyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Unsaturated Adamantane Derivatives

Scientific Field: Petroleum Chemistry

Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds.

Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation, and to the polymerization reactions.

Willgerodt–Kindler Reaction of 1-(1-Adamantyl)propan-2-one

Scientific Field: General Chemistry

Summary of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one and its derivatives was studied as a method to obtain adamantylcarboxylic acids.

Methods of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine afforded the corresponding thiomorpholides which were hydrolyzed to obtain target 3-(1-adamantyl)propanoic acids.

Results or Outcomes: The use of diglyme as solvent and sodium butyl xanthate as catalyst significantly shortened the reaction time and improved the yield to 92%.

Synthesis of Sterically Hindered Ketene

Scientific Field: Organic Chemistry

Summary of Application: 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst.

Methods of Application: The synthesis involves the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst.

Results or Outcomes: The result of this process is the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield.

Synthesis of Adamantylcarboxylic Acids

Summary of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine afforded the corresponding thiomorpholides which were hydrolyzed to obtain target 3-(1-adamantyl)propanoic acids.

Methods of Application: The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-ones with sulfur and morpholine was used to obtain the corresponding thiomorpholides.

Synthesis of Diamond-like Bulky Polymers

Scientific Field: Polymer Chemistry

Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives as starting materials.

Results or Outcomes: The result of this process is the synthesis of diamond-like bulky polymers such as diamondoids.

Synthesis of Bioactive Compounds

Scientific Field: Biochemistry

Results or Outcomes: The result of this process is the synthesis of bioactive compounds.

1-(1-Adamantyl)propan-1-one is an organic compound featuring a unique structure characterized by the attachment of an adamantane moiety to a propanone group. The adamantane framework is a polycyclic hydrocarbon known for its stability and rigidity, which imparts distinctive physical and chemical properties to the compound. At room temperature, 1-(1-Adamantyl)propan-1-one appears as a colorless liquid and exhibits solubility in various organic solvents, making it useful in numerous chemical applications.

The biological activity of 1-(1-Adamantyl)propan-1-one is primarily explored through its involvement in various biochemical pathways. Notably, it participates in the Willgerodt–Kindler reaction, which leads to the formation of thiomorpholides from its reaction with sulfur and morpholine. This reaction can further yield 3-(1-Adamantyl)propanoic acids upon hydrolysis. The compound's adamantyl group contributes to its reactivity and potential bioactivity, suggesting possible applications in proteomics research and other fields.

Several synthesis methods are available for producing 1-(1-Adamantyl)propan-1-one:

- Friedel-Crafts Acylation: A common synthetic route involves the acylation of adamantane with acetone using a Lewis acid catalyst like aluminum chloride. This method typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity.

- Industrial Production: In industrial settings, large-scale Friedel-Crafts reactions are employed, which are optimized for efficiency. The final product is often purified through distillation or recrystallization techniques .

The applications of 1-(1-Adamantyl)propan-1-one span various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Investigated for potential use in drug development due to its unique biological properties.

- Materials Science: Employed in creating high-performance materials, including polymers and lubricants.

Several compounds share structural similarities with 1-(1-Adamantyl)propan-1-one, each exhibiting unique properties:

These comparisons emphasize the uniqueness of 1-(1-Adamantyl)propan-1-one within the context of adamantane derivatives, showcasing how modifications in structure can lead to significant differences in chemical behavior and application potential.